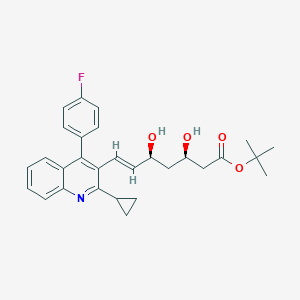

tert-Butyl pitavastatin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCARMBIYAHBUHR-UQECUQMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl Pitavastatin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl pitavastatin, a key intermediate in the synthesis of pitavastatin. This document details its chemical structure, physicochemical and pharmacological properties, a detailed synthesis protocol, and relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound, a tertiary butyl ester of pitavastatin, possesses distinct chemical and physical characteristics crucial for its role in drug synthesis and development. A summary of these properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (3R,5S,E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

| CAS Number | 586966-54-3 | |

| Molecular Formula | C₂₉H₃₂FNO₄ | |

| Molecular Weight | 477.57 g/mol | |

| Appearance | White to Off-White Solid/Powder | |

| Boiling Point | 674.5 ± 55.0 °C (Predicted) | |

| Density | 1.235 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| SMILES | CC(C)(C)OC(=O)C--INVALID-LINK--C--INVALID-LINK--C=Cc1c(c2ccccc2n=c1C3CC3)c4ccc(F)cc4 | |

| InChIKey | RCARMBIYAHBUHR-UQECUQMJSA-N |

Pharmacological Properties

This compound is primarily a synthetic precursor to pitavastatin. Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

| Property | Description | Source(s) |

| Mechanism of Action | As a prodrug to pitavastatin, it ultimately functions as a competitive inhibitor of HMG-CoA reductase. This inhibition leads to a reduction in cholesterol synthesis in the liver and an upregulation of LDL receptors, resulting in decreased plasma LDL-cholesterol levels. | [1] |

| Metabolism | Pitavastatin, the active form, undergoes minimal metabolism by cytochrome P450 enzymes (primarily CYP2C9 and to a lesser extent CYP2C8), reducing the potential for drug-drug interactions. The primary metabolic pathway is glucuronidation. | [2] |

| Biological Target | 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes a common synthetic route to this compound, synthesized from key intermediates.

Materials:

-

triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl]phosphonium bromide

-

tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

-

Potassium carbonate

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Isopropanol

-

Methanol

-

1N Hydrochloric acid

-

10% Sodium hydroxide solution

-

Water

Procedure:

-

Wittig Reaction:

-

To a solution of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (0.751 kg) in dimethyl sulfoxide (7 L), add triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl]phosphonium bromide (1 kg) and potassium carbonate (0.67 kg).

-

Stir the reaction mixture at 25°C for 10 hours under a nitrogen atmosphere.

-

Quench the reaction with water and extract the product with toluene.

-

Concentrate the organic layer and isolate the intermediate, (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester, using isopropanol. Recrystallize the product from methanol.[3]

-

-

Deprotection:

-

To a solution of the intermediate from the previous step (100 g) in methanol (1 L), add 1N HCl solution (272.8 mL) at 25°C.

-

Stir the reaction mixture for 8 hours.

-

Cool the reaction mixture to 15°C and treat with 10% sodium hydroxide solution (23.2 g).

-

Stir the reaction mixture for 4 hours at 25°C and then quench in pre-boiled water.[3]

-

The resulting product is this compound.

-

Visualizations

Signaling Pathways

The primary mechanism of action of pitavastatin involves the inhibition of the HMG-CoA reductase pathway, which is a critical step in cholesterol biosynthesis. Furthermore, pitavastatin has been shown to exert pleiotropic effects through the PI3K/Akt signaling pathway.

References

Synthesis and Purification of tert-Butyl Pitavastatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl pitavastatin, a key intermediate in the production of the cholesterol-lowering drug, pitavastatin. The document details the primary synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.

Introduction

Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The synthesis of this complex molecule involves several key steps, with this compound emerging as a crucial, late-stage intermediate. The tert-butyl ester serves as a protecting group for the carboxylic acid moiety, facilitating purification and handling before the final hydrolysis to the active pharmaceutical ingredient (API). This guide will explore the prevalent synthetic strategies and purification techniques employed in the preparation of high-purity this compound.

Synthetic Pathways

The synthesis of this compound primarily involves the coupling of the pitavastatin quinoline core with a chiral side chain, followed by deprotection of a ketal group. Two principal olefination strategies are commonly employed for the crucial C-C bond formation: the Wittig reaction and the Julia-Kocienski olefination.

Wittig Reaction Approach

The Wittig reaction is a widely used method for the formation of the alkene bond in the pitavastatin side chain. This pathway involves the reaction of a phosphonium ylide derived from the quinoline core with a chiral aldehyde side-chain precursor.

Julia-Kocienski Olefination Approach

An alternative and often more stereoselective method is the Julia-Kocienski olefination. This reaction involves coupling a sulfone derivative of the quinoline core with the same chiral aldehyde side-chain. This approach is reported to produce the desired (E)-isomer with higher selectivity, thereby reducing the burden of isomer purification.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound.

Synthesis of Acetonide-Protected Intermediate via Wittig Reaction

Materials:

-

[[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenylphosphonium bromide

-

tert-Butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Water

Procedure:

-

To a solution of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in DMSO, add [[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenylphosphonium bromide and potassium carbonate.

-

Heat the reaction mixture to 75-80 °C and stir for 5-7 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with toluene.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude acetonide-protected intermediate.

Acidic Deprotection to Yield this compound

Materials:

-

tert-Butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

-

Methanol

-

Hydrochloric acid (1N HCl) or Oxalic acid

-

Sodium bicarbonate solution

-

Toluene or other suitable organic solvent for extraction

Procedure:

-

Dissolve the crude acetonide-protected intermediate in methanol.

-

Add a solution of 1N HCl or oxalic acid in water to the mixture at room temperature.

-

Stir the reaction mixture for 6-8 hours.

-

Monitor the deprotection by TLC or HPLC.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as toluene.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield crude this compound.

Purification

Purification of this compound is critical to remove process-related impurities, particularly the (Z)-isomer and any unreacted starting materials. Recrystallization is the most common and effective method.

tert-Butyl pitavastatin CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl pitavastatin, a key intermediate in the synthesis of the cholesterol-lowering agent, pitavastatin. This document details its chemical properties, synthesis, and analytical characterization.

Chemical Identity and Properties

This compound, systematically named tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, is a crucial precursor in the manufacturing of pitavastatin. Its chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 586966-54-3 | [1][2][3] |

| Molecular Formula | C29H32FNO4 | [1][2][3] |

| Molecular Weight | 477.57 g/mol | [1][2][3] |

| Appearance | White to off-white powder/solid | [2][3] |

| Density | 1.235 g/cm³ (predicted) | [2][3] |

| Boiling Point | 674.454 °C at 760 mmHg (predicted) | [2][3] |

| Flash Point | 361.697 °C (predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Purification

This compound is synthesized as a key intermediate in the overall synthesis of pitavastatin. The general synthetic approach involves the coupling of two main fragments: a quinoline core and a chiral side-chain.

The synthesis of pitavastatin typically involves the formation of this compound, which is then hydrolyzed to the active pharmaceutical ingredient, pitavastatin. A generalized workflow for the synthesis of this compound is outlined below.

A representative experimental protocol for the synthesis of this compound from a protected intermediate is as follows:

-

Starting Material : Tert-butyl (4R,6S)-6-[[(1E)-2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]vinyl]-2,2-dimethyl-1,3-dioxane-4-acetate is used as the starting material.[3]

-

Deprotection : The starting material (1.5 kg) is dissolved in acetonitrile (16 L).[3] A mixture of 35% HCl solution (0.91 kg) and purified water (9.5 kg) is slowly added over 2 hours while stirring.[3]

-

Reaction Monitoring : The reaction mixture is stirred for an additional hour, and the progress is monitored by HPLC to confirm the complete consumption of the starting material.[3]

-

Work-up : The organic layer is separated, washed with a sodium chloride solution, and then concentrated under reduced pressure.[3]

-

Crystallization : The concentrated residue is dissolved in ethyl acetate (1.5 L), and hexane (9 L) is slowly added.[3]

-

Isolation : The mixture is cooled to approximately 10 °C with continuous stirring for 2 hours to facilitate precipitation.[3] The resulting precipitate is collected by filtration under reduced pressure and dried at about 50 °C to yield (3R,5S,E)-tert-butyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate (this compound) as white crystals.[3]

The subsequent step to produce the active drug involves the hydrolysis of the tert-butyl ester.

-

Reaction Setup : 50 g of this compound is placed in 250 ml of methanol and stirred for 10 minutes at 25°C.[4]

-

Base Addition : A solution of 6 g of sodium hydroxide in 60 ml of water is slowly added to the reaction mixture.[4]

-

Hydrolysis : The reaction mixture is stirred for 2 hours at 25°C.[4]

-

Solvent Removal : The solvent is completely distilled off under reduced pressure.[4]

-

Work-up : 50 ml of dichloromethane is added to the resulting solid and stirred for 10 minutes. The mixture is then cooled to 0°C, and the pH is adjusted to 3.0 with a 20% aqueous HCl solution.[4]

-

Salting Out : 60 g of sodium chloride is added, and the mixture is stirred for 15 minutes to facilitate the separation of pitavastatin.[4]

Analytical Characterization

The characterization of this compound is crucial for ensuring its purity and identity. Various analytical techniques are employed for this purpose.

While specific HPLC methods for this compound are not extensively detailed in the public literature, methods for the final product, pitavastatin, can be adapted. A typical RP-HPLC method for pitavastatin analysis is summarized below, which could serve as a starting point for method development for its tert-butyl ester.

| Parameter | Condition | Source(s) |

| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | [5] |

| Mobile Phase | Buffer (0.01M KH2PO4, pH 3.75) : Acetonitrile (20:80 v/v) | [5] |

| Flow Rate | 1.2 mL/min | [5] |

| Detection | UV at 248 nm | [5] |

| Retention Time | ~4.1 min (for pitavastatin) | [5] |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Conformational analyses of pitavastatin and its Z-isomers have been conducted using NMR spectroscopy, revealing the presence of interconverting rotamers in solution.[6] 1H and 13C NMR data for pitavastatin are available in the literature and can be used as a reference for interpreting the spectra of its tert-butyl ester.[6]

-

Mass Spectrometry (MS) : LC-MS/MS methods have been developed for the determination of pitavastatin in biological matrices.[7][8] In multiple reaction monitoring (MRM) mode, the ion transition for pitavastatin is typically m/z 420 -> 290.[7]

Mechanism of Action and Biological Role (of Pitavastatin)

This compound is primarily a synthetic intermediate and is not expected to have significant biological activity itself. Its value lies in its conversion to pitavastatin, a potent inhibitor of HMG-CoA reductase.

Pitavastatin is the active molecule that exerts a therapeutic effect. Its mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[9] This inhibition leads to a reduction in endogenous cholesterol production.

The primary signaling pathway affected by pitavastatin is the mevalonate pathway, which is responsible for cholesterol synthesis. Beyond this, pitavastatin has been shown to have pleiotropic effects, including the activation of the PI3K-Akt pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). This contributes to improved endothelial function.

References

- 1. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-buthyl Pitavastatin CAS 586966-54-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Tert-buthyl Pitavastatin | 586966-54-3 [chemicalbook.com]

- 4. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 5. RP-HPLC Assay for Estimation of Pitavastatin in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 6. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of two HMG-CoA reductase inhibitors, pravastatin and pitavastatin, in plasma samples using liquid chromatography-tandem mass spectrometry for pharmaceutical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physical and Chemical Characteristics of tert-Butyl Pitavastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of tert-Butyl pitavastatin, an important intermediate and metabolite in the synthesis and metabolism of Pitavastatin. This document consolidates key data, outlines relevant experimental protocols, and visualizes associated pathways and workflows to support research and development activities.

Chemical Identity and Physical Properties

This compound, chemically known as tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, is a key derivative of Pitavastatin.[1] It is often encountered as an intermediate in the synthesis of the active pharmaceutical ingredient, Pitavastatin calcium.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₂FNO₄ | [1][3][4] |

| Molecular Weight | 477.57 g/mol | [1][3] |

| CAS Number | 586966-54-3 | [1][3] |

| Appearance | White to pale-yellow powder | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 674.5 ± 55.0 °C at 760 mmHg | [3] |

| Flash Point | 361.7 ± 31.5 °C | [3] |

| LogP | 5.26 | [3] |

| Vapour Pressure | 0.0 ± 2.2 mmHg at 25°C | [3] |

| Index of Refraction | 1.624 | [3] |

| Topological Polar Surface Area | 79.7 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 10 | [4] |

Solubility and Storage

-

Solubility: Pitavastatin calcium, a related compound, is soluble in organic solvents like DMSO (≥34.85 mg/mL) and dimethyl formamide (DMF), but sparingly soluble in aqueous buffers and insoluble in ethanol.[6][7] For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer.[6] this compound is expected to have similar solubility characteristics, favoring organic solvents.

-

Storage: For long-term storage, it is recommended to store this compound at refrigerator temperatures (2-8°C) or frozen at -20°C.[1][8] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from freeze-thaw cycles.[9] Pitavastatin itself is noted to be hygroscopic and slightly unstable in light.[5]

Mechanism of Action: The Role of the Active Moiety (Pitavastatin)

This compound is a prodrug or metabolite of Pitavastatin. The active form, Pitavastatin, functions as a competitive inhibitor of HMG-CoA reductase.[10][11] This enzyme is critical for cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonate, which is a rate-limiting step.[5][12] By inhibiting this enzyme, Pitavastatin reduces the production of cholesterol in the liver.[13][14] This leads to an upregulation of LDL receptors on liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[12]

Experimental Protocols

Synthesis and Hydrolysis of this compound

This compound is a key intermediate in several patented synthetic routes to Pitavastatin. A common final step involves the hydrolysis of the tert-butyl ester to yield the free acid or its salt.

Protocol: Hydrolysis of this compound to Pitavastatin Free Acid [2]

-

Dissolution: Dissolve 50 g of this compound in 250 ml of methanol and stir for 10 minutes at 25°C.

-

Base Addition: Prepare a solution of 6 g of sodium hydroxide in 60 ml of water. Slowly add this solution to the reaction mixture.

-

Reaction: Stir the reaction mixture for 2 hours at 25°C to facilitate hydrolysis.

-

Solvent Removal: Distill off the solvent completely under reduced pressure.

-

Workup: Add 50 ml of dichloromethane to the obtained solid and stir for 10 minutes.

-

Acidification: Cool the reaction mixture to 0°C and adjust the pH to approximately 4.0 with a suitable acid to precipitate the free acid form of Pitavastatin.

-

Isolation: Filter the resulting solid, wash with methanol (25 ml), and dry to obtain the crystalline free acid.

References

- 1. clearsynth.com [clearsynth.com]

- 2. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 3. Tert-buthyl Pitavastatin | CAS#:586966-54-3 | Chemsrc [chemsrc.com]

- 4. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. usbio.net [usbio.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 11. Pitavastatin calcium | 147526-32-7 [chemicalbook.com]

- 12. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]

- 13. youtube.com [youtube.com]

- 14. nbinno.com [nbinno.com]

Tert-Butyl Pitavastatin: A Critical Intermediate in the Synthesis of Pitavastatin

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl pitavastatin, a key intermediate in the synthesis of the cholesterol-lowering agent, pitavastatin. Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] The efficiency of pitavastatin synthesis, its purity, and the control of related impurities are of paramount importance in pharmaceutical manufacturing. This compound serves as a crucial precursor, enabling a streamlined and high-purity production process.

This document details the synthetic pathways involving this compound, provides specific experimental protocols, summarizes key quantitative data, and illustrates the underlying biochemical mechanism of the final active pharmaceutical ingredient (API).

The Role of this compound

This compound, chemically known as tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-6-heptenoate, is the tert-butyl ester form of the active pitavastatin acid.[5] In multi-step organic synthesis, protecting the carboxylic acid group as a tert-butyl ester offers several advantages:

-

Increased Stability: The bulky tert-butyl group protects the carboxylic acid from unwanted side reactions during intermediate steps.

-

Improved Solubility: The ester form often exhibits better solubility in organic solvents used in the synthesis, facilitating purification.

-

Facile Deprotection: The tert-butyl ester can be selectively cleaved under specific acidic or basic conditions to yield the final carboxylic acid with high purity.[2]

The use of this compound as the penultimate intermediate allows for robust purification before the final deprotection step, ensuring the API meets stringent pharmacopeial standards.[6]

Synthesis and Conversion of this compound

The synthesis of pitavastatin via the tert-butyl intermediate can be broadly divided into two critical stages:

-

Formation of the protected side-chain intermediate.

-

Deprotection (hydrolysis) to yield the final pitavastatin acid.

Stage 1: Synthesis of this compound Precursor

A common and efficient method for synthesizing the protected pitavastatin backbone involves a Wittig reaction. This reaction couples the quinoline core of the molecule with the heptenoate side chain.

The logical workflow for this synthesis is outlined below:

References

- 1. natap.org [natap.org]

- 2. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Blog Details [chemicea.com]

The Crucial Role of tert-Butyl Pitavastatin in Statin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin, a potent HMG-CoA reductase inhibitor, plays a critical role in managing hypercholesterolemia. Its synthesis is a complex multi-step process where specific intermediates are key to achieving high purity and yield. This technical guide delves into the pivotal role of tert-Butyl pitavastatin, a crucial intermediate in the primary synthesis pathways of pitavastatin. We will explore its formation, subsequent conversion to the active pharmaceutical ingredient, and the detailed experimental protocols that underpin these transformations. This document provides a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, complete with quantitative data, detailed methodologies, and visual representations of the synthesis workflows.

Introduction to Pitavastatin and its Synthesis

Pitavastatin is a synthetic statin characterized by a quinoline ring system, which contributes to its high potency and distinct pharmacological profile.[1] The synthesis of pitavastatin is a significant area of research in pharmaceutical chemistry, with a focus on developing efficient, scalable, and cost-effective manufacturing processes. A common strategy in the synthesis of pitavastatin involves the use of a protected form of the heptenoic acid side chain, which is later deprotected in the final steps of the synthesis. This is where this compound comes into play.

This compound: A Key Intermediate

This compound is the tert-butyl ester of pitavastatin. The tert-butyl group serves as a protecting group for the carboxylic acid functionality of the heptenoic acid side chain. This protection is essential during the preceding synthetic steps, particularly during the formation of the carbon-carbon bond that connects the side chain to the quinoline core. The use of the tert-butyl ester offers several advantages, including stability under various reaction conditions and the relative ease of its selective removal (deprotection) under acidic or basic conditions.

The general synthesis strategy involves the coupling of two key fragments: a chiral side-chain precursor and the heterocyclic quinoline core. One common approach is the Wittig reaction, where a phosphonium salt of the quinoline moiety is reacted with an aldehyde-functionalized side chain.

Synthesis Pathway Involving this compound

The synthesis of pitavastatin via the this compound intermediate can be broadly divided into two key stages:

-

Formation of the protected pitavastatin backbone: This stage involves the coupling of the quinoline core with the tert-butyl protected side chain.

-

Deprotection (Hydrolysis) of this compound: This final step involves the removal of the tert-butyl group to yield pitavastatin, which can then be converted to its pharmaceutically acceptable salts, such as pitavastatin calcium.[2]

Formation of (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-[3][4]-dioxan-4-yl-acetic acid tertiary butyl ester

A frequently employed method for constructing the pitavastatin backbone is the Wittig reaction. This involves the reaction of a triphenylphosphonium bromide derivative of the quinoline core with a chiral aldehyde side-chain synthon, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate.[2][3]

The logical workflow for this synthesis step can be visualized as follows:

Deprotection of the Acetonide and Hydrolysis of the tert-Butyl Ester

Following the successful coupling, the resulting intermediate, which is protected as both an acetonide and a tert-butyl ester, undergoes a two-step deprotection process. First, the acetonide protecting group on the diol is removed under acidic conditions. This is followed by the hydrolysis of the tert-butyl ester to yield the free carboxylic acid, pitavastatin.

The experimental workflow for the deprotection and hydrolysis steps is outlined below:

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involving this compound, based on published literature.

Protocol 1: Synthesis of (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-[3][4]-dioxan-4-yl-acetic acid tertiary butyl ester via Wittig Reaction

Objective: To synthesize the protected pitavastatin backbone through a Wittig reaction.

Materials:

-

Triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-phosphonium bromide

-

tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

A solution of triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-phosphonium bromide (60 g) in DMSO (100 ml) is prepared.[2]

-

To this solution, a solution of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (25 g) in DMSO (50 ml) is added.[2]

-

The reaction mixture is heated to 75°C.[2]

-

Potassium carbonate (20 g) is added to the heated mixture.[2]

-

The reaction is stirred for 7 hours at 75°C.[2]

-

After completion, the reaction mixture is cooled to 25°C.[2]

-

Water (250 ml) is added, and the mixture is stirred for 90 minutes at the same temperature.[2]

-

The precipitated solid is filtered and washed with water (200 ml).[2]

-

The resulting solid is dried to yield the title compound.[2]

| Parameter | Value | Reference |

| Yield | 88 g (crystalline solid) | [2] |

| Melting Point | 215-218°C | [2] |

Protocol 2: Deprotection of the Acetonide Group

Objective: To remove the acetonide protecting group to form the diol, this compound.

Materials:

-

(4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-[4]-dioxan-4-yl-acetic acid tertiary butyl ester

-

Methanol

-

Oxalic acid

-

Water

Procedure:

-

The protected pitavastatin intermediate (150 g) is dissolved in methanol (750 ml).[2]

-

A solution of oxalic acid (90 g) in water (630 ml) is added to the methanolic solution.[2]

-

The reaction mixture is stirred for 6 hours at 35°C.[2]

-

The mixture is then cooled to 10°C and further processed to isolate the diol intermediate.[2]

Protocol 3: Hydrolysis of this compound to Pitavastatin

Objective: To hydrolyze the tert-butyl ester to obtain the free carboxylic acid form of pitavastatin.

Materials:

-

This compound

-

Methanol

-

Sodium hydroxide (NaOH)

-

Water

-

Dichloromethane

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

Procedure:

-

50 g of pitavastatin tert-butyl ester is taken in 250 ml of methanol and stirred for 10 minutes at 25°C.[2]

-

A solution of 6 g of sodium hydroxide in 60 ml of water is slowly added to the reaction mixture.[2]

-

The mixture is stirred for 2 hours at 25°C.[2]

-

The solvent is completely distilled off under reduced pressure.[2]

-

To the obtained solid, 50 ml of dichloromethane is added and stirred for 10 minutes.[2]

-

The reaction mixture is cooled to 0°C and the pH is adjusted to 3.0 with a 20% aqueous HCl solution.[2]

-

60 g of sodium chloride is added to the reaction mixture and stirred for 15 minutes.[2]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield pitavastatin free acid.

| Parameter | Value | Reference |

| Starting Material | 50 g of pitavastatin tert-butyl ester | [2] |

| Base | 6 g of Sodium Hydroxide | [2] |

| Reaction Time | 2 hours | [2] |

| Reaction Temperature | 25°C | [2] |

HMG-CoA Reductase Inhibition Pathway

While the synthesis of pitavastatin is a chemical pathway, its mechanism of action within the body involves the inhibition of a key biological pathway: cholesterol biosynthesis. Pitavastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in this pathway.

Conclusion

This compound is an indispensable intermediate in the modern synthesis of pitavastatin. Its use as a protecting group allows for the efficient and stereoselective construction of the complex pitavastatin molecule. The subsequent deprotection and hydrolysis steps are well-established and can be performed with high yields. A thorough understanding of the synthesis pathways involving this compound, along with detailed and optimized experimental protocols, is crucial for the large-scale, cost-effective production of this important cholesterol-lowering medication. The workflows and data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and development of pitavastatin and other statins.

References

- 1. Pitavastatin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 3. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 4. Pitavastatin calcium synthesis - chemicalbook [chemicalbook.com]

The Discovery and Development of tert-Butyl Pitavastatin: A Technical Overview

Introduction

Pitavastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] As a member of the statin class of drugs, it is a potent lipid-lowering agent used in the management of hypercholesterolemia and dyslipidemia.[2][3] Tert-Butyl pitavastatin serves as a key intermediate in the synthesis of the active pharmaceutical ingredient, pitavastatin calcium.[4][5] This document provides a comprehensive technical guide on the discovery, synthesis, mechanism of action, and analytical characterization of this compound.

Discovery and History

Pitavastatin, originally known by developmental names such as itavastatin and NK-104, was discovered in Japan by Nissan Chemical Industries.[6] Further development was carried out by Kowa Pharmaceuticals, Tokyo.[6] The drug was first approved for medical use in 2003 and subsequently gained approval in various countries, including the United States in August 2009 under the brand name Livalo.[1][6] The development of pitavastatin was significant as it provided a potent statin that is minimally metabolized by the cytochrome P450 (CYP) system, reducing the likelihood of drug-drug interactions common with other statins.[1] The tert-butyl ester form of pitavastatin is a crucial precursor in several patented manufacturing processes, allowing for efficient synthesis and purification before hydrolysis to the active acid form.[4][7]

Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin competitively inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[8][9] This is a rate-limiting step in the hepatic synthesis of cholesterol.[8] By inhibiting this pathway, intracellular cholesterol levels are decreased, which leads to the upregulation of LDL-receptor expression on hepatocytes.[8][9] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream.[8] The sustained inhibition of cholesterol synthesis in the liver also results in decreased levels of very-low-density lipoproteins (VLDL).[9]

Caption: Pitavastatin inhibits HMG-CoA reductase, blocking cholesterol synthesis.

Synthesis of this compound

The synthesis of this compound is a multi-step process. One common route involves the deprotection of a protected diol precursor. The following protocol is a representative example based on published methods.

Experimental Protocol: Synthesis from a Protected Precursor

Objective: To synthesize (3R,5S,E)-tert-butyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate (this compound).

Starting Material: tert-Butyl (4R,6S)-6-[[(1E)-2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]vinyl]-2,2-dimethyl-1,3-dioxane-4-acetate.

Materials and Reagents:

-

Starting Material (1.5 kg)[10]

-

Acetonitrile (16 L)[10]

-

35% Hydrochloric Acid Solution (0.91 kg)[10]

-

Purified Water (9.5 kg)[10]

-

Sodium Bicarbonate[10]

-

Ethyl Acetate[10]

-

Sodium Chloride Solution[10]

-

Hexane[10]

Procedure:

-

Dissolve the starting material (1.5 kg) in acetonitrile (16 L) in a suitable reaction vessel.[10]

-

Prepare a mixture of 35% HCl solution (0.91 kg) and purified water (9.5 kg).[10]

-

Slowly add the HCl/water mixture to the reaction vessel over a period of 2 hours while stirring.[10]

-

Continue stirring the reaction mixture for an additional hour.[10]

-

Monitor the reaction progress by HPLC until the starting material is completely consumed.[10]

-

Neutralize the reaction mixture with sodium bicarbonate.[10]

-

Extract the product into ethyl acetate.[10]

-

Separate the organic layer and wash it with a sodium chloride solution.[10]

-

Concentrate the organic layer under reduced pressure to obtain a residue.[10]

-

Dissolve the concentrated residue in ethyl acetate (1.5 L).[10]

-

Slowly add hexane (9 L) to the solution to precipitate the product.[10]

-

Cool the mixture to approximately 10°C and continue stirring for 2 hours.[10]

-

Collect the precipitate by filtration under reduced pressure.[10]

-

Dry the collected solid under reduced pressure at approximately 50°C to yield the final product, this compound.[10]

Expected Outcome: White crystalline solid of (3R,5S,E)-tert-butyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate with a purity of approximately 98.5%.[10]

Caption: Workflow for the synthesis of this compound via deprotection.

Quantitative Data

Clinical Efficacy of Pitavastatin

The efficacy of pitavastatin has been evaluated in numerous clinical trials. The data below summarizes its effects on key lipid parameters.

| Parameter | Dosage | Mean Reduction / Increase | Comparator | Study Reference |

| LDL-C | 2 mg | Comparable | Atorvastatin 10 mg | [11] |

| 4 mg | Up to 45% reduction | - | [12] | |

| 2 mg | Superior reduction (-39%) | Simvastatin 20 mg (-35%) | [13] | |

| 4 mg | Superior | Pravastatin 40 mg | [11] | |

| HDL-C | 1-4 mg | 5.9% increase (all patients) | - | [14] |

| 1-4 mg | 24.6% increase (baseline <40 mg/dL) | - | [14] | |

| Non-HDL-C | 2 mg | 39% reduction | - | [1] |

| Apo B | 4 mg | Up to 37% reduction | - | [12] |

Pharmacokinetic Profile of Pitavastatin

The pharmacokinetic properties of pitavastatin have been well-characterized. This compound is an intermediate and is not administered directly; the data below pertains to the active pitavastatin moiety after administration.

| Parameter | Value | Condition | Reference |

| Bioavailability | >60% | Oral administration | [2] |

| Tmax (Time to Peak Plasma Conc.) | ~1 hour | Oral administration | [2][9] |

| Protein Binding | >99% | Human plasma | [2][9] |

| Mean Volume of Distribution | ~148 L | - | [2][9] |

| Metabolism | Minimal via CYP2C9/CYP2C8; mainly UGT1A3/UGT2B7 | Liver | [2][8] |

| Elimination Half-Life | ~12 hours | Plasma | [2][8][9] |

| Excretion | ~79% in feces, ~15% in urine | - | [2][8][9] |

| AUC (Child-Pugh A) | 1.27-fold increase vs. normal | Mild hepatic impairment | [15] |

| AUC (Child-Pugh B) | 3.64-fold increase vs. normal | Moderate hepatic impairment | [15] |

| Cmax (Child-Pugh A) | 1.19-fold increase vs. normal | Mild hepatic impairment | [15] |

| Cmax (Child-Pugh B) | 2.47-fold increase vs. normal | Moderate hepatic impairment | [15] |

Analytical Characterization

The analysis of this compound and the final pitavastatin product is critical for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

Experimental Protocol: RP-HPLC Method for Pitavastatin

Objective: To develop and validate a method for the quantitative analysis of pitavastatin.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[16][17]

-

C18 column (e.g., Phenomenex, Kinetex C18, 75 x 4.6 mm, 2.6 μm)[18][19]

-

Pitavastatin reference standard[17]

-

Acetonitrile (ACN), HPLC grade[17]

-

Tetrahydrofuran (THF), HPLC grade[17]

-

Deionized water, pH adjusted to 3.0 with trifluoroacetic acid[17]

-

Methanol, HPLC grade[16]

-

Phosphate buffer, pH 6.4[16]

Chromatographic Conditions (Example 1):

-

Mobile Phase: A mixture of acetonitrile, water (pH 3.0), and tetrahydrofuran (43:55:02, v/v/v)[17]

-

Flow Rate: 1.0 mL/min[17]

-

Detection Wavelength: 249 nm[17]

-

Injection Volume: 20 µL[17]

-

Column Temperature: 25°C[17]

Chromatographic Conditions (Example 2):

-

Mobile Phase: Phosphate buffer (pH 6.4) and Methanol (50:50 v/v)[16]

-

Flow Rate: 1.0 mL/min[16]

-

Detection Wavelength: 286 nm[16]

-

Retention Time: 4.321 min[16]

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of pitavastatin (e.g., 500 µg/mL) by dissolving the reference standard in the mobile phase. Prepare working standard solutions (e.g., 1-5 µg/mL) by serial dilution of the stock solution.[17][19]

-

System Suitability: Inject the standard solution six times to evaluate system suitability parameters, including retention time, peak area, tailing factor, and theoretical plates.[17]

-

Calibration Curve: Inject a series of standard solutions of different concentrations (e.g., 25-200 µg/mL) to establish a calibration curve.[16]

-

Sample Analysis: Prepare the sample solution containing this compound or pitavastatin. For intermediates, this may require hydrolysis to the acid form prior to analysis. Inject the sample into the HPLC system.

-

Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a pivotal intermediate in the manufacturing of pitavastatin, a potent and safe HMG-CoA reductase inhibitor. Its synthesis is well-established, allowing for the efficient production of the final drug product. Pitavastatin has demonstrated significant efficacy in improving lipid profiles with a favorable pharmacokinetic profile, characterized by minimal CYP-mediated metabolism. The analytical methods detailed herein are essential for ensuring the quality and purity of both the intermediate and the final active pharmaceutical ingredient, supporting its role in the management of dyslipidemia.

References

- 1. Pitavastatin approved for treatment of primary hypercholesterolemia and combined dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 4. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 5. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 6. Pitavastatin - Wikipedia [en.wikipedia.org]

- 7. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 8. drugs.com [drugs.com]

- 9. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]

- 10. Tert-buthyl Pitavastatin | 586966-54-3 [chemicalbook.com]

- 11. A Systematic Review of Randomized Clinical Trials on the Efficacy and Safety of Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LIVALO® (pitavastatin) | Clinical Trials Data [livalohcp.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nanobioletters.com [nanobioletters.com]

- 17. japsonline.com [japsonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic Characterization of tert-Butyl Pitavastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl pitavastatin, a key intermediate in the synthesis of Pitavastatin. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of this important pharmaceutical compound.

Chemical Structure

This compound, systematically named tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, possesses the following chemical structure:

Molecular Formula: C₂₉H₃₂FNO₄[1][2] Molecular Weight: 477.57 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| tert-Butyl (9H) | 1.4 - 1.5 | s | Characteristic singlet for the tert-butyl ester group. |

| -CH₂- (ester α) | 2.3 - 2.5 | m | Protons adjacent to the ester carbonyl. |

| -CH(OH)- | 3.8 - 4.2 | m | Protons on the carbons bearing hydroxyl groups. |

| Vinyl (-CH=CH-) | 5.5 - 6.8 | m | Olefinic protons of the heptenoate chain. |

| Cyclopropyl (4H) | 0.8 - 1.5 | m | Protons of the cyclopropyl ring, typically in the upfield region. |

| Quinoline & Phenyl (aromatic) | 7.0 - 8.5 | m | Aromatic protons of the quinoline and fluorophenyl rings. |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |

| tert-Butyl (CH₃)₃ | ~28 | Methyl carbons of the tert-butyl group. |

| tert-Butyl (quaternary C) | ~80 | Quaternary carbon of the tert-butyl group. |

| -CH₂- (ester α) | 40 - 45 | Carbon adjacent to the ester carbonyl. |

| -CH(OH)- | 65 - 75 | Carbons bearing the hydroxyl groups. |

| Vinyl (-CH=CH-) | 120 - 140 | Olefinic carbons of the heptenoate chain. |

| Cyclopropyl | 5 - 15 | Carbons of the cyclopropyl ring. |

| Quinoline & Phenyl (aromatic) | 115 - 165 | Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling. |

| Ester Carbonyl (C=O) | 170 - 175 | Carbonyl carbon of the ester group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (alcohols) | 3500 - 3200 | Strong, Broad |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (ester) | 1750 - 1735 | Strong |

| C=C (aromatic/alkene) | 1650 - 1450 | Medium to Weak |

| C-O (ester/alcohol) | 1300 - 1000 | Strong |

| C-F | 1250 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 478.2385 | Protonated molecular ion. |

| [M+Na]⁺ | 500.2204 | Sodium adduct. |

| [M-C₄H₈]⁺ | 422.1762 | Loss of isobutylene from the tert-butyl ester. |

| [M-C₄H₉O₂]⁺ | 376.1656 | Loss of the entire tert-butoxycarbonyl group. |

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: -10 to 220 ppm.

-

A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

FT-IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum is as follows:

-

Sample Preparation:

-

Thin Film (for oils or soluble solids): Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure KBr pellet.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (ESI-MS)

A typical protocol for ESI-MS analysis is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation for positive ion mode.

-

Instrumentation: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

Perform tandem MS (MS/MS) experiments on the precursor ion of interest (e.g., m/z 478.2) to obtain fragmentation data for structural confirmation.

-

Visualizations

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structural confirmation.

References

Solubility profile of tert-Butyl pitavastatin in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of tert-butyl pitavastatin, an important intermediate and metabolite in the synthesis and metabolism of pitavastatin. Understanding the solubility profile is critical for its handling, formulation, and analytical development. This document outlines the available solubility data, details relevant experimental protocols for solubility determination, and provides context regarding the compound's mechanism of action.

Introduction to this compound

This compound is the tert-butyl ester of pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Pitavastatin is used clinically to lower cholesterol levels and reduce the risk of cardiovascular disease.[3] The tert-butyl ester form is often utilized in synthetic processes and can be a metabolite of pitavastatin. Its physicochemical properties, particularly its solubility in various solvents, are of significant interest to pharmaceutical scientists.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively published in the public domain. However, information from supplier datasheets and patent literature allows for the compilation of a preliminary solubility profile. It is important to note that some of the available data pertains to formulations rather than intrinsic solubility in a single solvent.

| Solvent/System | Reported Solubility/Concentration | Notes |

| Mixture (DMSO, PEG300, Tween-80, Saline) | 2.5 mg/mL | This is a suspended solution for in vivo use, not a true solubility value in a single solvent.[4] |

| Acetonitrile | Used as a reaction solvent | Indicates good solubility for synthesis.[5][6][7] |

| Toluene | Used for recrystallization | Suggests moderate solubility at elevated temperatures and lower solubility at cooler temperatures.[5] |

| Ethyl Acetate | Used as an extraction/reaction solvent | Implies good solubility.[8] |

| Hexane | Used as an anti-solvent/for washing | Indicates poor solubility.[7][8] |

| Methanol | Used in hydrolysis reactions | Suggests solubility for reaction purposes.[6] |

For comparison, the related compound, pitavastatin calcium, exhibits the following solubilities:

| Solvent | Reported Solubility |

| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[9] |

| Dimethylformamide (DMF) | ~30 mg/mL[9] |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[9] |

Experimental Protocols for Solubility Determination

To generate a comprehensive solubility profile for this compound, standardized experimental protocols should be employed. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method

-

pH meter (for aqueous solutions)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.[10]

-

After the equilibration period, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to separate the supernatant from the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[10]

-

For aqueous solvents, measure the pH of the saturated solution.

The following diagram illustrates the general workflow for this experimental protocol.

Pitavastatin's Mechanism of Action: Signaling Pathway

Pitavastatin, the active moiety of this compound, functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This inhibition leads to a decrease in intracellular cholesterol levels. In response, liver cells increase the expression of LDL receptors on their surface, which enhances the clearance of LDL cholesterol from the bloodstream.[11] This mechanism ultimately results in lower plasma total cholesterol and LDL-C levels.

The signaling pathway is depicted below.

References

- 1. drugs.com [drugs.com]

- 2. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]

- 6. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 7. Tert-buthyl Pitavastatin | 586966-54-3 [chemicalbook.com]

- 8. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]

Commercial Suppliers and Availability of tert-Butyl Pitavastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of tert-Butyl pitavastatin, a key intermediate in the synthesis of the cholesterol-lowering drug pitavastatin. The guide details commercial suppliers, provides insights into synthetic methodologies, and elucidates the biochemical pathways influenced by pitavastatin.

Commercial Availability

This compound is available from a range of specialized chemical suppliers catering to the research and pharmaceutical development sectors. The following table summarizes the offerings from several prominent vendors. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| Toronto Research Chemicals (TRC) | P740007 | Not specified | 100 mg | 586966-54-3 |

| Simson Pharma Limited | P740007 | High Purity (Certificate of Analysis provided) | Not specified | 586966-54-3 |

| SRIRAMCHEM | SPP123-95 | >95% | Not specified | 586966-54-3 |

| BOC Sciences | 586966-54-3 | >95% | Not specified | 586966-54-3[] |

| SynThink Research Chemicals | SA29514 | High Purity (CoA provided) | Not specified | 586966-54-3[2] |

| Clinivex | Not specified | Not specified | Not specified | Not specified |

| Sinco Pharmachem Inc. | P29932 | Not specified | 10mg, 25mg, 50mg/vial | 586966-54-3[3] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a multi-step process. The following is a generalized experimental protocol compiled from various patented methods.[4][5] This protocol is intended for informational purposes and should be adapted and optimized by qualified chemists.

Step 1: Synthesis of (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-[6][7]-dioxan-4-yl-acetic acid tertiary butyl ester

This intermediate is synthesized via a Wittig reaction.

-

Reactants:

-

triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-phosphonium bromide

-

tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

-

Potassium carbonate

-

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Dissolve triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-phosphonium bromide and tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate in DMSO.

-

Heat the reaction mixture to approximately 75°C.

-

Add potassium carbonate to the heated mixture.

-

Stir the reaction mixture for several hours at 75°C.

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter the solid and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol.

-

Step 2: Deprotection to form this compound

The acetonide protecting group is removed under acidic conditions.

-

Reactants:

-

Solvent: Methanol and Water

-

Procedure:

-

Dissolve the protected intermediate in a mixture of methanol and water.

-

Add a solution of oxalic acid or hydrochloric acid.

-

Stir the reaction mixture at a controlled temperature (e.g., 35°C) for several hours.

-

Neutralize the reaction mixture with a base (e.g., sodium carbonate solution).

-

The product, this compound, will precipitate.

-

Filter the solid, wash with water, and dry to obtain the final product.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis workflow for this compound.

Mechanism of Action and Signaling Pathways

Pitavastatin, the active pharmaceutical ingredient derived from this compound, primarily functions as a competitive inhibitor of HMG-CoA reductase.[7][8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the cholesterol biosynthesis pathway.[9] By inhibiting this step, pitavastatin reduces the endogenous synthesis of cholesterol.

Inhibition of the HMG-CoA reductase pathway by pitavastatin.

Beyond its primary lipid-lowering effect, pitavastatin exhibits several "pleiotropic" effects that are independent of cholesterol reduction and contribute to its cardiovascular benefits.[6][7] These effects are mediated through various signaling pathways.

Pleiotropic Effects and Associated Signaling Pathways:

-

Improvement of Endothelial Function: Pitavastatin has been shown to enhance the expression and activity of endothelial nitric oxide synthase (eNOS) through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[10] This leads to increased production of nitric oxide (NO), a potent vasodilator with anti-inflammatory properties.

-

Anti-inflammatory Effects: Pitavastatin can suppress inflammatory responses in the vasculature. This is partly achieved by inhibiting the Rho/Rho kinase signaling pathway.[6] Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory molecules.

-

Plaque Stabilization: By modulating the activity of matrix metalloproteinases (MMPs) and promoting the integrity of the fibrous cap of atherosclerotic plaques, pitavastatin contributes to plaque stabilization.

-

Antioxidant Properties: Pitavastatin has been observed to reduce oxidative stress within the vascular wall.

The following diagram provides a simplified overview of the signaling pathways involved in the pleiotropic effects of pitavastatin.

Signaling pathways of pitavastatin's pleiotropic effects.

References

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. This compound [sincopharmachem.com]

- 4. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 5. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 6. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Pitavastatin Calcium? [synapse.patsnap.com]

- 8. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 9. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 10. Endothelial Nitric Oxide Synthase-Independent Pleiotropic Effects of Pitavastatin Against Atherogenesis and Limb Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Biotransformation of tert-Butyl Pitavastatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic and biotransformation pathways of tert-butyl pitavastatin. As a prodrug, this compound is designed for enhanced absorption, followed by conversion to its pharmacologically active form, pitavastatin. This document details the enzymatic processes involved, presents available quantitative data, and outlines the experimental protocols used to study these transformations.

Introduction to this compound Metabolism

This compound is the tert-butyl ester prodrug of pitavastatin, a potent inhibitor of HMG-CoA reductase used for the treatment of hypercholesterolemia. The primary metabolic activation of this compound involves the hydrolysis of the tert-butyl ester to yield the active pitavastatin acid. Subsequently, pitavastatin undergoes further metabolism, primarily through glucuronidation, with a minor contribution from cytochrome P450 (CYP) enzymes.

Metabolic Pathways

The biotransformation of this compound is a two-stage process:

-

Hydrolysis (Activation): The tert-butyl ester is cleaved by esterases, which are abundant in the plasma, liver, and other tissues, to release the active pitavastatin.

-

Metabolism of Pitavastatin: The active pitavastatin is then metabolized through two main pathways:

-

Major Pathway (Glucuronidation): Pitavastatin undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7, to form an ester-type glucuronide conjugate. This conjugate is then converted to the major metabolite, pitavastatin lactone.[1][2][3][4][5]

-

Minor Pathway (Oxidation): A small fraction of pitavastatin is metabolized by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent, CYP2C8.[1][3][5]

-

The following diagram illustrates the metabolic cascade of this compound.

Quantitative Metabolic Data

Table 1: In Vitro Metabolism of Pitavastatin

| Parameter | Value | System | Enzyme(s) | Reference |

| Glucuronidation | ||||

| Primary Enzymes | - | Human Liver Microsomes, Recombinant Human UGTs | UGT1A3, UGT2B7 | [2] |

| CYP-mediated Oxidation | ||||

| Primary Enzyme | - | Human Liver Microsomes | CYP2C9 | [1][5] |

| Minor Enzyme | - | Human Liver Microsomes | CYP2C8 | [1][5] |

| Metabolite Formation | ||||

| Major Metabolite | Pitavastatin Lactone | Human Plasma | UGTs | [1][2][5] |

Table 2: Pharmacokinetic Parameters of Pitavastatin in Humans

| Parameter | Value | Condition | Reference |

| Absorption | |||

| Bioavailability | 51% | Oral solution | [1] |

| Tmax | ~1 hour | Oral administration | [3] |

| Distribution | |||

| Protein Binding | >99% | Human Plasma | [3] |

| Volume of Distribution (Vd) | ~148 L | - | [3] |

| Elimination | |||

| Half-life (t½) | ~12 hours | - | [1] |

| Excretion | ~79% in feces, ~15% in urine | 14C-labeled oral dose | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and pitavastatin metabolism.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is a standard method to assess the metabolic stability and identify the metabolites of a test compound.

Objective: To determine the rate of metabolism and identify the metabolites of this compound and pitavastatin.

Materials:

-

This compound and pitavastatin

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

Magnesium chloride (MgCl2)

-

Alamethicin (pore-forming agent for UGT assays)

-

Acetonitrile (ACN) or other organic solvent for quenching

-

Internal standard (e.g., a structurally similar but chromatographically distinct compound)

Experimental Workflow:

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, combine HLM, phosphate buffer, and the test compound (this compound or pitavastatin).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the appropriate cofactors. For CYP-mediated metabolism, add the NADPH regenerating system. For UGT-mediated glucuronidation, add UDPGA, MgCl2, and alamethicin.

-

Incubation: Incubate the reactions at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solution, typically acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to HPLC vials for analysis by a validated LC-MS/MS method.

Analytical Method: LC-MS/MS for Pitavastatin and Pitavastatin Lactone

Objective: To simultaneously quantify pitavastatin and its major metabolite, pitavastatin lactone, in in vitro samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.0 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 10 mmol·L-1 ammonium formate with 0.1% formic acid in water and acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pitavastatin: m/z 422.2 → 290.3

-

Pitavastatin Lactone: m/z 404.2 → 290.3

-

Internal Standard (e.g., Candesartan Cilexetil): m/z 611.3 → 423.2

-

Sample Preparation Note: Pitavastatin lactone can be unstable in plasma and may convert back to pitavastatin. To prevent this interconversion during sample handling and analysis, it is recommended to acidify the plasma samples to a pH of around 4.2 immediately after collection.[5]

Conclusion

The metabolism of this compound is a classic example of a prodrug strategy, where an initial hydrolysis step releases the active pharmacological agent. The subsequent biotransformation of pitavastatin is well-characterized, with glucuronidation to pitavastatin lactone being the predominant pathway, and minor contributions from CYP-mediated oxidation. This metabolic profile, with minimal reliance on the CYP3A4 isozyme, suggests a lower potential for drug-drug interactions compared to other statins. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further studies focusing on the specific kinetics of esterase-mediated hydrolysis of this compound would provide a more complete understanding of its activation process.

References

- 1. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of tert-Butyl Pitavastatin using a Stability-Indicating RP-HPLC Method

Introduction

tert-Butyl pitavastatin is a key intermediate and a potential impurity in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hyperlipidemia. Accurate quantification of this compound is critical for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This method is adapted from a validated procedure for the analysis of pitavastatin and its related substances, ensuring the separation of the tert-butyl ester from the active ingredient and other potential impurities.

Chromatographic Conditions

A gradient HPLC method was developed to ensure the effective separation of this compound from pitavastatin and other related impurities.

| Parameter | Specification |

| Column | Phenomenex, Kinetex C18 (75 x 4.6 mm, 2.6 µm, 100Å) |

| Mobile Phase A | Buffer: Acetonitrile (90:10, v/v). The buffer is 0.82 g/L sodium acetate adjusted to pH 3.8 with acetic acid. |

| Mobile Phase B | Acetonitrile: Water (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 250 nm |

| Run Time | 30 minutes |

Gradient Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 100 | 0 |

| 5 | 100 | 0 |

| 15 | 0 | 100 |

| 25 | 0 | 100 |

| 27 | 100 | 0 |